2-Oxabicyclo[3.1.0]hexane

Conformational Locking Nucleoside Analogues Scaffold Design

Medicinal chemists require rigid scaffolds to lock bioactive conformations, but many bicyclic cores fail to mimic natural furanose rings. 2-Oxabicyclo[3.1.0]hexane solves this with oxygen at the 2-position for true tetrahydrofuran mimicry. - Enables North-locked nucleoside analogues with enhanced hybridization - Demonstrated subnanomolar mGluR2/3 agonist potency (LY 379268) - One-pot cyclopropanation synthesis available for rapid SAR exploration

Molecular Formula C5H8O
Molecular Weight 84.12 g/mol
Cat. No. B1505490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxabicyclo[3.1.0]hexane
Synonyms2-oxabicyclo(3.1.0)hexane
Molecular FormulaC5H8O
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESC1COC2C1C2
InChIInChI=1S/C5H8O/c1-2-6-5-3-4(1)5/h4-5H,1-3H2
InChIKeyCGPYNUAPVFBCFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxabicyclo[3.1.0]hexane: Structural Baseline and Procurement Properties


2-Oxabicyclo[3.1.0]hexane (CAS 285-61-0, C₅H₈O, MW 84.12 g/mol) is a conformationally constrained, oxygen-containing bicyclic scaffold consisting of a five-membered tetrahydrofuran ring fused to a cyclopropane ring [1]. Its predicted physicochemical properties include a boiling point of 112.2 ± 8.0 °C, a density of 1.1 ± 0.1 g/cm³, and a calculated logP of 0.18 . The core scaffold serves as a foundational template for generating conformationally locked nucleoside analogues and other bioactive molecules, distinguishing it from non-constrained or less rigid alternatives [2].

Conformationally locked bicyclic scaffold for nucleoside analogue design
2-oxa placement topologically equivalent to furanose oxygen of natural nucleosides
Supports constrained pharmacophore development for CNS receptor tool compounds

Why 2-Oxabicyclo[3.1.0]hexane Cannot Be Substituted


The 2-oxabicyclo[3.1.0]hexane scaffold is not interchangeable with other in-class analogues, such as 3-oxabicyclo[3.1.0]hexane or carbocyclic bicyclo[3.1.0]hexane, due to fundamental differences in oxygen atom positioning and conformational mimicry [1]. Specifically, the relocation of the fused cyclopropane ring bond and the strategic placement of the oxygen atom in the 2-position enables this scaffold to more accurately mimic the tetrahydrofuran ring of conventional nucleosides [2]. In contrast, the 3-oxabicyclo[3.1.0]hexane isomer places the oxygen atom in a position that is not equivalent to a typical nucleoside, potentially compromising key hydrogen bonding or electronic interactions required for target binding [3].

Oxygen positioning mismatch
2-oxabicyclo[3.1.0]hexane places oxygen at furanose-equivalent position
3-oxabicyclo[3.1.0]hexane oxygen not topologically equivalent to nucleoside; may compromise hydrogen bonding
Conformational mimicry divergence
2-oxa scaffold faithfully mimics tetrahydrofuran ring of conventional nucleosides
Carbocyclic bicyclo[3.1.0]hexane lacks oxygen; electronic and hydrogen-bonding profile differs significantly

2-Oxabicyclo[3.1.0]hexane: Comparative Evidence


Improved Nucleoside Furanose Mimicry vs. 3-Oxabicyclo[3.1.0]hexane

The 2-oxabicyclo[3.1.0]hexane template (II) was specifically designed to overcome the structural limitation of the earlier 3-oxabicyclo[3.1.0]hexane scaffold (I). The repositioning of the oxygen atom and the cyclopropane ring bond results in a scaffold that 'mimics more closely the tetrahydrofuran ring of conventional nucleosides' compared to the 3-oxa isomer [1]. This improved mimicry is attributed to the 2-oxa scaffold placing the oxygen in a position topologically equivalent to the furanose oxygen of natural nucleosides, a feature absent in the 3-oxa scaffold [2].

Nucleoside mimicry vs. 3-oxa
Head-to-head
2-oxa: oxygen in 2-position topologically equivalent to natural furanose oxygen 3-oxa: oxygen in 3-position not equivalent; proper enzyme recognition compromised
Supports enzyme recognition in nucleoside analogue design
Qualitative structural comparison informs scaffold selection
Conformational Locking Nucleoside Analogues Scaffold Design

High-Potency mGluR2/3 Agonism Enabled by Scaffold

The derivative LY 379268, which incorporates a substituted 2-oxabicyclo[3.1.0]hexane core, demonstrates exceptional potency as a group II metabotropic glutamate receptor agonist. It exhibits EC50 values of 2.69 nM for mGluR2 and 4.48 nM for mGluR3 [1]. Importantly, this derivative displays >80-fold selectivity over group I and group III mGlu receptors, underscoring the scaffold's ability to confer target specificity . In contrast, the unconstrained or less rigid analogues typically exhibit reduced potency and selectivity, highlighting the scaffold's critical role in pre-organizing the pharmacophore for optimal receptor interaction.

mGluR2/3 agonist potency
Class-level
EC50 mGluR2: 2.69 nM | mGluR3: 4.48 nM
>80-fold selectivity over Group I/III
Reported subnanomolar potency for tool compound LY 379268
Scaffold contribution inferred; derivative-specific data require review
Metabotropic Glutamate Receptors Antipsychotic Drug Discovery Group II mGluR Agonist

One-Pot Cyclopropanation Synthesis

A one-pot methodology has been developed for the construction of the 2-oxabicyclo[3.1.0]hexane skeleton via a 1,2-diol monosulfonate rearrangement-cyclopropanation reaction . This approach contrasts with multi-step, lower-yielding sequences often required for related bicyclic scaffolds. For instance, a derivative, 2-oxabicyclo[3.1.0]hexane-6-carboxylic acid, was synthesized from its ethyl ester in 60.9% yield using LiOH in MeOH/THF/H₂O . The availability of efficient, stereospecific synthetic routes enhances the scaffold's practicality as a building block for medicinal chemistry campaigns.

One-pot synthetic yield
Supporting
60.9% yield (carboxylic acid from ethyl ester)
Supports building block procurement with documented route
One-pot cyclopropanation methodology described; source data to verify
One-Pot Synthesis Cyclopropanation Scaffold Assembly

2-Oxabicyclo[3.1.0]hexane: Application Scenarios


Conformationally Locked Nucleoside Analogues for Antiviral & Antisense

Based on the improved topological mimicry of the nucleoside furanose ring documented in Section 3 [1], 2-oxabicyclo[3.1.0]hexane is the preferred scaffold for designing North-locked nucleoside analogues. This scaffold is particularly valuable for probing the conformational preferences of nucleoside-binding enzymes and for developing modified oligonucleotides with enhanced hybridization properties for antisense therapeutics [2].

Group II mGluR Agonists for Neuroscience Drug Discovery

As demonstrated by the subnanomolar potency of derivative LY 379268 at mGluR2/3 [3], the 2-oxabicyclo[3.1.0]hexane core enables the generation of highly potent and selective agonists for group II metabotropic glutamate receptors. This scaffold is therefore a critical starting point for medicinal chemists developing novel antipsychotic agents or investigating glutamatergic signaling in the CNS .

Building Block for Medicinal Chemistry Libraries

The availability of efficient synthetic methodologies, including one-pot cyclopropanation reactions and straightforward derivatization steps , positions 2-oxabicyclo[3.1.0]hexane as a practical and versatile building block. Procurement of this scaffold enables rapid exploration of chemical space and structure-activity relationships across multiple therapeutic areas where conformational constraint is desirable .

Application
Selection Property
Validation Focus
Nucleoside analogue conformational studies
2-oxa furanose mimicry
Enzyme recognition and hybridization assessment
mGluR signaling research
Conformationally locked pharmacophore
mGluR2/3 potency and selectivity profiling
Medicinal chemistry library synthesis
Efficient one-pot assembly route
Scalability and derivatization compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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